Potassium 3-mercaptopropionate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
65086-45-5 |
|---|---|
Molecular Formula |
C3H6KO2S |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
potassium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.K/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5); |
InChI Key |
HQPOVXRZMWVOKV-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)[O-].[K+] |
Canonical SMILES |
C(CS)C(=O)O.[K] |
Other CAS No. |
65086-45-5 |
Origin of Product |
United States |
Catalytic Applications and Mechanistic Insights
Thiol-Based Catalysis in Polymerization Processes
The thiol group of 3-mercaptopropionic acid and its derivatives is highly reactive and serves a crucial role in controlling polymerization reactions. This reactivity is harnessed in several industrial and synthetic processes to tailor the properties of polymeric materials.
| Experiment | iOMP (g) | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) |
|---|---|---|---|
| 1 | 1.11 | 56,200 | 184,800 |
| 2 | 2.22 | 41,900 | 137,700 |
| 3 | 4.44 | 27,200 | 84,700 |
| 4 | 0.00 | 170,000 | 1,100,000 |
Data sourced from CONICET Digital Repository.
Thiol-epoxy "click" chemistry is a highly efficient and versatile method for polymer synthesis and modification, known for its fast reaction rates, high selectivity, and mild reaction conditions. magtech.com.cn The reaction involves the base-catalyzed nucleophilic ring-opening of an epoxide by a thiol. utwente.nl
The mechanism proceeds through the following key steps:
Deprotonation of the Thiol : A base catalyst abstracts the acidic proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (RS⁻). utwente.nlmdpi.com
Nucleophilic Attack : The thiolate anion attacks one of the carbon atoms of the epoxy ring. This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide anion intermediate. acs.org
Proton Transfer : The newly formed alkoxide anion is a strong base and subsequently abstracts a proton from another thiol molecule. utwente.nl This step regenerates the thiolate anion, allowing it to participate in another reaction cycle, thus making the process catalytic. The final product is a β-hydroxy thioether. acs.org
This polymerization is categorized as a click reaction because it is selective, produces no by-products, and proceeds to high conversion under mild conditions. rsc.org The choice of base catalyst, which can be an inorganic base like lithium hydroxide (B78521) or an organic base like a tertiary amine, influences the reaction rate. magtech.com.cnmdpi.com The reaction is also subject to autocatalysis, as the hydroxyl groups formed during the reaction can facilitate further epoxy ring-opening. rsc.org
Enzymatic Catalysis Involving 3-Mercaptopropionate Dioxygenase (MDO)
3-Mercaptopropionate is a key substrate for the enzyme 3-mercaptopropionate dioxygenase (MDO), a non-heme iron-containing enzyme that catalyzes the oxidation of thiols. nih.govnih.gov
MDO catalyzes the O₂-dependent oxidation of 3-mercaptopropionic acid (3MPA) to produce 3-sulfinopropionic acid. morressier.comresearchgate.net This reaction is a dioxygenation, meaning both atoms of molecular oxygen are incorporated into the product. researchgate.net
The catalytic cycle is understood to involve these general steps:
Substrate Binding : The reaction is initiated by the binding of the substrate, 3MPA, to the ferrous [Fe(II)] iron center in the enzyme's active site. nih.gov Evidence suggests that 3MPA coordinates to the iron in a bidentate fashion, through both its thiolate group and its carboxylate group. nih.gov
Oxygen Binding : Molecular oxygen then binds to the iron center of the enzyme-substrate complex. nih.gov Nitric oxide (NO) is often used as a surrogate for O₂ in spectroscopic studies to probe this step. nih.gov
Oxidative Transformation : The binding of O₂ leads to the formation of a reactive iron-oxo intermediate, which then facilitates the oxidation of the sulfur atom of the bound substrate. nih.gov The precise nature of these intermediates is still an area of active research. The reaction ultimately yields the sulfinic acid product and regenerates the Fe(II) resting state of the enzyme.
The active site of MDO has several conserved features characteristic of thiol dioxygenases. nih.gov It contains a mononuclear non-heme iron center coordinated by three histidine residues in a facial arrangement. nih.govresearchgate.net This 3-His facial triad (B1167595) leaves one face of the iron's coordination sphere available for the binding of the substrate and molecular oxygen. researchgate.net
A key feature in the outer coordination sphere of the iron center is a conserved sequence of amino acids: Serine, Histidine, and Tyrosine, collectively referred to as the "SHY-motif". nih.govnih.govresearchgate.net These residues are spatially close to the active site (approximately 3 Å) and form a hydrogen-bonding network that interacts with the iron center and its bound ligands. nih.govnih.gov
While not essential for catalysis, the SHY-motif significantly enhances the catalytic rate and efficiency. nih.govnih.gov It plays a crucial role in:
Influencing ligand binding : The SHY-motif, particularly the Tyr159 residue, can form hydrogen bonds with ligands bound to the iron, such as O₂ (or its surrogate, NO). nih.govnih.gov This interaction helps to stabilize the iron-bound dioxygen and can influence binding affinity. acs.org
Gating substrate coordination : Perturbations in the SHY-motif's hydrogen-bonding network can alter how substrates bind to the iron center. nih.gov For example, a Y159F variant of MDO was shown to change the coordination of cysteine from monodentate (thiolate only) to bidentate (thiolate and amine). nih.gov
Modulating catalytic turnover : Disruption of the SHY-motif's hydrogen-bonding network can lead to a significant decrease (e.g., ~15-fold) in the rate of catalytic turnover. acs.org
MDO exhibits a strong preference for 3-mercaptopropionic acid as its substrate, although it can catalyze the oxidation of other small thiols. nih.gov This promiscuity contrasts with other thiol dioxygenases like cysteine dioxygenase (CDO), which shows near-exclusive specificity for L-cysteine. morressier.comnih.gov
The catalytic efficiency of an enzyme for a particular substrate is best represented by the specificity constant, kcat/KM. Studies on MDO from Azotobacter vinelandii and Pseudomonas aeruginosa have demonstrated that the enzyme is significantly more efficient at converting 3MPA compared to other substrates like L-cysteine (cys) and cysteamine (B1669678) (ca). morressier.comnih.govresearchgate.net
While the maximal reaction rates (kcat) for 3MPA, cysteine, and cysteamine can be comparable, the Michaelis constant (KM), which reflects the substrate concentration required to achieve half of the maximal velocity, is much lower for 3MPA. nih.govresearchgate.net This results in a catalytic efficiency (kcat/KM) for 3MPA that is orders of magnitude higher than for other substrates. For example, the MDO from P. aeruginosa shows a ~70-fold preference for 3MPA over cysteine across a range of pH values. nih.govacs.org Similarly, the MDO from A. vinelandii has a kcat/KM for 3MPA that is nearly two orders of magnitude greater than that for cysteine. researchgate.net This clear kinetic preference establishes 3MPA as the primary physiological substrate for MDO. morressier.com
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| 3-mercaptopropionic acid (3mpa) | 1.0 ± 0.1 | 14 ± 4 | 72,000 |
| L-cysteine (cys) | 1.0 ± 0.1 | 9,500 ± 2,000 | 110 |
| cysteamine (ca) | 0.29 ± 0.08 | 27,000 ± 10,000 | 11 |
Data from Pierce et al. (2015). nih.govresearchgate.net
Broader Catalytic Roles of Thiolate Complexes
Thiolate complexes, formed from compounds such as Potassium 3-mercaptopropionate, play diverse and critical roles in catalysis. Their ability to bind strongly to metal surfaces, influence electronic properties, and participate directly in organic reactions makes them valuable components in several advanced catalytic systems. This section explores the broader catalytic functions of these complexes, focusing on their applications in metal nanocluster-mediated catalysis, their involvement in surface plasmon resonance phenomena, and the mechanistic details of their addition to Michael acceptors.
Metal Nanocluster-Mediated Catalysis
Thiolate-protected metal nanoclusters (NCs) are a class of ultrasmall, atomically precise nanocatalysts where a core of metal atoms is stabilized by a shell of thiolate ligands. rsc.orgresearchgate.net These ligands, including 3-mercaptopropionate, are not merely passive stabilizers; they are integral to the nanocluster's catalytic activity and selectivity. researchgate.net The molecular formula for these clusters is often represented as [Mₙ(SR)ₘ]զ, where 'M' is the metal, 'SR' is the thiolate ligand, and 'n', 'm', and 'q' denote the number of metal atoms, ligands, and the net charge, respectively. mdpi.com
The thiolate ligands form protective "staple motifs" (e.g., M(I)-SR) around the metallic core, which prevents uncontrolled growth and aggregation. researchgate.net This precise structure allows for the establishment of clear structure-property relationships at an atomic level. researchgate.net The nature of the thiolate ligand—its chain length, charge, and functional groups—can significantly influence the nanocluster's electronic structure, stability, and interfacial properties, thereby tuning its catalytic performance. researchgate.net
Recent research has highlighted the potential of thiolate-protected metal NCs in various electrocatalytic reactions, including the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and carbon dioxide reduction reaction (CO₂RR). rsc.orgresearchgate.net For instance, studies have shown that partial removal of thiolate ligands from Au₂₅(SR)₁₈ clusters can enhance catalytic performance in CO₂ electroreduction by making active sites on the gold core more accessible. researchgate.net Ligand engineering has also been demonstrated as a strategy to switch the rate-determining step in the oxygen evolution reaction, underscoring the ligand's direct role in the catalytic mechanism. researchgate.net
| Aspect | Role of Thiolate Ligand (e.g., 3-mercaptopropionate) | Catalytic Implication | References |
|---|---|---|---|
| Structural Stability | Forms a protective shell or "staple motifs" around the metal core, preventing aggregation. | Enables the use of atomically precise and uniform catalysts. | researchgate.netresearchgate.net |
| Electronic Properties | Modulates the electronic structure and energy levels of the metal core through ligand-to-metal charge transfer. | Tunes the catalyst's redox potential and interaction with substrates. | researchgate.net |
| Active Site Accessibility | Can either block or, through dynamic processes, reveal active sites on the metal surface. | Controls reaction rates and selectivity; ligand removal can enhance activity. | researchgate.net |
| Reaction Selectivity | Influences the reaction pathway and product distribution through steric and electronic effects. | Key for enhancing selectivity in reactions like CO₂ reduction and oxygen evolution. | rsc.orgresearchgate.net |
Surface Plasmon Resonance Effects in Catalytic Systems
Thiolates like 3-mercaptopropionate are crucial in the study and application of catalysis driven by localized surface plasmon resonance (LSPR). LSPR is a phenomenon observed in metallic nanoparticles (typically gold or silver) where collective oscillations of conduction electrons are excited by light of a specific wavelength. nih.govrsc.org The decay of these plasmons generates energetic "hot" carriers (electrons and holes), which can be transferred to adsorbed molecules, thereby initiating or accelerating chemical reactions on the nanoparticle surface. acs.org
Self-assembled monolayers (SAMs) formed by thiols binding to the nanoparticle surface are central to this field. acs.org The strong affinity of the thiol group for gold or silver surfaces ensures the formation of a stable and well-defined interface where catalytic reactions can occur. acs.orgnih.gov While much of the foundational research has used aromatic thiols like 4-aminothiophenol (B129426) (ATP) and 4-nitrothiophenol (B108094) (NTP) as model systems, the principles apply broadly to other thiolates. acs.orgnih.gov
In a typical plasmon-induced catalytic process, the hot carriers generated in the nanoparticle can trigger redox reactions. For example, hot electrons can facilitate reduction reactions, while hot holes can drive oxidations. acs.org The dimerization of ATP and NTP to 4,4′-dimercaptoazobenzene (DMAB) is a classic example of a reaction driven by this mechanism, which has been extensively studied using surface-enhanced Raman scattering (SERS). acs.orgresearchgate.net The thiolate monolayer not only positions the reactants at the site of plasmonic enhancement but can also be the reactant itself. The efficiency and pathway of these reactions are highly dependent on factors like the excitation wavelength, laser power, and the surrounding chemical environment. acs.orgresearchgate.net
| Concept | Description | Role of Thiolate | References |
|---|---|---|---|
| LSPR Phenomenon | Collective oscillation of free electrons on a metal nanoparticle surface induced by light. | Forms a self-assembled monolayer on the nanoparticle, creating the catalytic interface. | nih.govrsc.org |
| Hot Carrier Generation | Non-radiative decay of surface plasmons produces energetic electrons and holes. | The thiolate-bound molecules act as acceptors for these hot carriers. | acs.org |
| Catalytic Mechanism | Hot carriers initiate redox reactions (e.g., reductions by hot electrons, oxidations by hot holes). | The thiolate can be the reactant itself (e.g., dimerization) or mediate reactions of other substrates. | acs.orgnih.gov |
| Model Systems | Reactions such as the dimerization of 4-aminothiophenol (ATP) to 4,4′-dimercaptoazobenzene (DMAB). | Serves as a well-studied model to understand the fundamentals of plasmon-driven catalysis. | acs.orgnih.govresearchgate.net |
Mechanistic Aspects of Thiol Additions to Michael Acceptors
The thiol-Michael addition, or thia-Michael reaction, is a fundamental carbon-sulfur bond-forming reaction where a thiol adds across an electron-deficient carbon-carbon double bond of a Michael acceptor (e.g., an α,β-unsaturated carbonyl compound). researchgate.netnih.gov The reaction is highly efficient and is considered a "click" reaction due to its high yields and minimal side products. wikipedia.org The reactivity of the thiol is dramatically enhanced by its conversion to the corresponding thiolate anion, which is a much stronger nucleophile. This conversion is typically achieved using a base or a nucleophilic initiator. nih.govnih.gov
Thiolate Formation : A base deprotonates the thiol (RSH) to generate the highly reactive thiolate anion (RS⁻). researchgate.netnih.gov In a nucleophile-initiated pathway, the nucleophile first attacks the Michael acceptor to form a zwitterionic enolate, which is a strong base that then deprotonates the thiol. nih.govnih.gov
Nucleophilic Attack (Propagation) : The thiolate anion attacks the β-carbon of the Michael acceptor, forming a covalent bond and generating a resonance-stabilized carbanion (enolate) intermediate. nih.govusm.edu
Proton Transfer (Chain Transfer) : The carbanion intermediate abstracts a proton from another thiol molecule (or the protonated base), yielding the final thioether product and regenerating a thiolate anion, which continues the catalytic cycle. nih.govnih.gov
Computational and kinetic studies have provided deep insights into this mechanism. researchgate.netnih.gov The rate-limiting step is often the proton transfer, although this can vary depending on the specific reactants and conditions. researchgate.net The reaction is influenced by several factors, including the pKa of the thiol, the electrophilicity of the Michael acceptor, the strength of the base or nucleophile, and the solvent polarity. nih.govusm.edu For tertiary amine bases, the mechanism is purely base-catalyzed, whereas for primary and secondary amines, both base-catalyzed and nucleophile-initiated pathways can contribute. researchgate.net
| Step | Description | Key Intermediates | References |
|---|---|---|---|
| 1. Initiation | A base (B) abstracts a proton from the thiol (RSH) to form the nucleophilic thiolate anion (RS⁻). | Thiolate anion (RS⁻), Protonated base (BH⁺) | researchgate.netnih.gov |
| 2. Propagation | The thiolate anion performs a nucleophilic attack on the β-carbon of the Michael acceptor. | Carbanion/enolate intermediate | nih.govusm.edu |
| 3. Chain Transfer | The carbanion intermediate is protonated by another thiol molecule, yielding the final product and regenerating the thiolate anion. | Thioether product, Thiolate anion (RS⁻) | nih.govnih.govnih.gov |
Future Research Directions and Emerging Paradigms
Innovations in Green Synthesis and Sustainable Derivatization
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasizes the use of environmentally benign solvents, renewable resources, and energy-efficient processes. actascientific.commdpi.com For potassium 3-mercaptopropionate (B1240610), this translates to developing novel synthetic routes that minimize waste and avoid hazardous reagents.
Green Synthesis: Innovations in this area are moving beyond traditional chemical methods towards bio-inspired and sustainable approaches. actascientific.com The use of plant extracts and microorganisms as reducing and capping agents in the synthesis of nanoparticles is a promising avenue. actascientific.commdpi.comtechscience.com This methodology, often referred to as green synthesis, offers a cost-effective, non-toxic, and eco-friendly alternative for producing potassium-based nanomaterials. techscience.comresearchgate.net Research is expected to focus on identifying optimal biological sources and reaction conditions to control the size, shape, and stability of the resulting nanoparticles for various applications. techscience.com
Sustainable Derivatization: Derivatization of thiols is crucial for their analysis and for creating functional materials. Future research will focus on developing more sustainable derivatization techniques. This includes the use of highly selective and efficient reagents that operate under mild conditions, such as aqueous solutions and ambient temperatures. pnnl.govnjit.edu The goal is to create derivatization processes that are not only rapid and quantitative but also reversible, allowing for the recovery of the original thiol. pnnl.govnjit.edu The development of automated pre-column derivatization methods for high-performance liquid chromatography (HPLC) represents a step towards high-throughput and sustainable analysis of thiols like 3-mercaptopropionate. mdpi.com
| Green Synthesis Approach | Potential Advantages | Research Focus |
| Plant Extract-Mediated | Eco-friendly, cost-effective, readily available reagents mdpi.comtechscience.com | Screening of different plant species for optimal reducing and stabilizing agents. |
| Microorganism-Mediated | Controlled synthesis, potential for scalability | Genetic engineering of microbes for tailored nanoparticle synthesis. |
| Bio-inspired Methods | High specificity and efficiency | Use of enzymes and proteins for precise control over nanoparticle formation. |
Advanced Catalyst Design and Mechanistic Elucidation for Thiolate Systems
The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. For reactions involving thiolates like 3-mercaptopropionate, future research will concentrate on designing advanced catalysts and gaining a deeper understanding of their reaction mechanisms.
Catalyst Design: The design of novel catalysts is moving towards creating systems with well-defined active sites and improved stability. This includes the development of thiolate-based ionic liquids and metal-thiolate complexes. nih.govresearchgate.net For instance, nickel-thiolate complexes have shown promise as efficient catalysts for solar hydrogen production. researchgate.net The modification of heterogeneous nickel catalysts with thiols has also demonstrated an unexpected promotional effect, enhancing both activity and selectivity in reductive amination reactions. nih.gov Future work will likely explore a wider range of metal centers and ligand designs to tailor catalyst performance for specific transformations, such as the thiol-Michael addition reaction. digitellinc.com
Mechanistic Elucidation: A thorough understanding of reaction mechanisms is crucial for optimizing catalytic processes. For biological systems, research continues to investigate enzymes like 3-mercaptopropionate dioxygenase (MDO), a non-heme mononuclear iron enzyme. nih.govuta.edumorressier.com Advanced spectroscopic techniques, coupled with computational models, are being used to probe the active site of these enzymes and understand how substrate coordination and the surrounding protein environment influence catalytic efficiency. nih.govuta.edu These studies provide a framework for evaluating reaction mechanisms and can inspire the design of synthetic catalysts that mimic the efficiency and selectivity of their biological counterparts. nih.gov
| Catalyst System | Potential Application | Area for Future Research |
| Thiolate-Based Ionic Liquids | CO2 reduction and conversion nih.gov | Expanding the scope of substrates and reaction types. |
| Nickel-Thiolate Complexes | Solar hydrogen production researchgate.net | Improving long-term stability and quantum efficiency. |
| Thiol-Modified Heterogeneous Catalysts | Reductive amination nih.gov | Application to a broader range of industrial catalytic processes. |
| Bio-inspired Catalysts | Mimicking enzymatic activity | Designing synthetic analogues of metalloenzymes like MDO. |
Novel Architectures in Thiol-Functionalized Materials
The ability to create materials with precisely controlled architectures and functionalities is driving innovation across numerous fields. The thiol group of 3-mercaptopropionate is an excellent anchor for functionalizing a wide variety of materials, leading to novel properties and applications.
Future research will focus on creating sophisticated, multi-component materials where the thiol functionality plays a key role. This includes the development of:
Thiol-functionalized covalent organic frameworks (COFs): These materials offer high surface areas and tunable porosity, making them ideal for applications such as the selective enrichment of heavy metals like mercury from aqueous solutions. rsc.org
Thiol-functionalized carbon-based materials: By grafting thiol groups onto materials like biochar, activated carbon, and graphene oxide, their capacity for adsorbing pollutants can be significantly enhanced. nih.gov
Hierarchical nanocomposites: Combining different types of porous materials, such as zeolites and mesoporous silica, and functionalizing them with thiols can lead to materials with superior adsorption capacities for heavy metal cations. researchgate.net
Superparamagnetic iron oxide nanoparticles (SPIONs): Functionalization with 3-mercaptopropionic acid creates a competitive adsorbent for heavy metal ions like silver and mercury, with the added benefit of easy magnetic separation. researcher.life
The thiol-Michael addition "click" reaction is a powerful tool for creating functionalized three-dimensional architected materials, which can be fabricated using techniques like two-photon lithography. nih.gov This allows for the precise engineering of materials with specific chemical functionalities on their surface or within their volume. nih.gov
Deeper Computational Insights into Complex Biological and Catalytic Systems
Computational biology and quantum chemistry are becoming indispensable tools for understanding complex chemical and biological processes at the molecular level. mdpi.com For systems involving potassium 3-mercaptopropionate, computational methods offer a powerful way to gain insights that are often difficult to obtain through experiments alone.
Future research will leverage advances in computational power and algorithms to:
Model enzyme active sites: Density Functional Theory (DFT) calculations can be used to model the geometry of enzyme active sites, such as that of 3-mercaptopropionate dioxygenase, and to understand how substrates and inhibitors bind. nih.govnih.gov
Elucidate reaction mechanisms: Computational modeling can help to map out the entire catalytic cycle of enzymes and synthetic catalysts, identifying key intermediates and transition states. nih.gov This is crucial for understanding the factors that control reaction rates and selectivity.
Predict material properties: Computational simulations can be used to predict the adsorption properties of thiol-functionalized materials, guiding the design of new materials for environmental remediation and other applications.
Analyze large biological datasets: The integration of artificial intelligence and machine learning is enhancing the ability to analyze vast datasets from genomics, proteomics, and metabolomics, which can help to understand the broader biological roles of thiol-containing compounds.
These computational approaches, when combined with experimental data, will provide a more complete picture of the behavior of 3-mercaptopropionate in both biological and synthetic systems, accelerating the pace of discovery and innovation. mdpi.com
Integration of 3-Mercaptopropionate Chemistry with Emerging Technologies
The unique properties of the thiol group make 3-mercaptopropionate and its derivatives ideal candidates for integration with a range of emerging technologies. This synergy is expected to lead to the development of novel devices and applications with enhanced performance and functionality.
Biosensors: Nanotechnology is revolutionizing the field of biosensors, and thiol-functionalized nanomaterials are at the forefront of this transformation. mdpi.commdpi.com The ability of thiol groups to self-assemble on gold and other noble metal surfaces makes them perfect for creating stable and reproducible sensor interfaces. Future research will focus on:
Developing nano-enhanced biosensors with improved sensitivity and specificity for detecting disease biomarkers and monitoring therapeutic drugs. mdpi.comnih.gov
Integrating these biosensors into wearable devices for continuous and personalized health monitoring. mdpi.comnih.gov
Miniaturizing biosensor platforms to create portable and point-of-care diagnostic tools. mdpi.comnih.gov
Nanotechnology: Beyond biosensors, 3-mercaptopropionate chemistry is being integrated into other areas of nanotechnology. Thiol-functionalized nanoparticles are being explored for a variety of applications, including:
Targeted drug delivery: The thiol group can be used to attach drugs or targeting ligands to nanoparticles, enabling the specific delivery of therapeutics to diseased cells.
Environmental remediation: As previously mentioned, thiol-functionalized materials are highly effective at capturing heavy metals, offering a promising technology for water purification. rsc.orgnih.govresearcher.life
Advanced materials: The incorporation of thiol-functionalized components can impart new properties to polymers and composites, leading to materials with enhanced mechanical, optical, or electronic characteristics.
The continued integration of 3-mercaptopropionate chemistry with these emerging technologies will undoubtedly lead to innovative solutions for challenges in healthcare, environmental science, and materials engineering.
Q & A
Q. What analytical techniques are most effective for detecting and quantifying Potassium 3-mercaptopropionate in complex biological matrices?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for precise quantification. These methods are validated in studies involving microbial metabolites, where 3-mercaptopropionate derivatives are detected in cyanobacterial cultures and environmental samples . Calibration standards and internal controls (e.g., deuterated analogs) improve accuracy in biological matrices.
Q. What are the critical safety considerations when handling this compound in laboratory settings?
this compound derivatives exhibit moderate acute toxicity (oral LD50 > 100 mg/kg in rats) and require precautions against inhalation and dermal exposure. Storage should avoid prolonged degradation, and disposal must follow hazardous waste protocols. Toxicity assessments based on OECD Guidelines 407 (repeated dose toxicity) and 471 (mutagenicity) are essential for risk mitigation .
Q. How are 3-mercaptopropionate derivatives synthesized, and what purity benchmarks are critical for research applications?
Synthesis typically involves nucleophilic substitution or esterification of 3-mercaptopropionic acid. Purity (>99%) is verified via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. Impurities like residual acids or solvents must be minimized to avoid interference in polymerization or enzymatic studies .
Advanced Research Questions
Q. How do conformational isomers of this compound derivatives influence their reactivity with thiol dioxygenases?
Rotational spectroscopy and quantum mechanical calculations reveal that intramolecular hydrogen bonding (e.g., S-H···O=C) stabilizes low-energy conformers, altering substrate binding to enzymes like 3-mercaptopropionate dioxygenase (MDO). Conformer-specific barriers to internal rotation (e.g., methyl group dynamics) modulate catalytic efficiency .
Q. What metabolic pathways govern microbial degradation of 3-mercaptopropionate, and how do they affect biodegradation efficiency?
In Variovorax paradoxus, 3-mercaptopropionate is oxygenated to 3-sulfinopropionate via a cysteine dioxygenase homolog. Disruption of acyl-CoA transferase genes in mutants leads to metabolite accumulation, highlighting pathway bottlenecks. Kinetic assays and gene knockout studies are critical for pathway elucidation .
Q. Why is poly(3-mercaptopropionate) resistant to biodegradation, and what strategies can enhance its environmental compatibility?
Poly(3-mercaptopropionate) exhibits persistence due to its sulfur backbone and limited hydrolytic cleavage sites. Biodegradation studies using soil isolates and enzymatic screens (e.g., thioesterases) are ongoing. Copolymerization with hydrolyzable esters may improve degradation rates .
Q. How does 3-mercaptopropionate production by cyanobacteria influence marine sulfur cycling and microbial interactions?
Synechococcus elongatus releases 3-mercaptopropionate as a byproduct of dimethylsulfoniopropionate (DMSP) metabolism. Isotopic tracing and co-culture experiments with sulfur-oxidizing bacteria can clarify its ecological role in ROS scavenging and cross-species metabolite exchange .
Q. What structural features of 3-mercaptopropionate dioxygenase (MDO) determine substrate specificity and catalytic activity?
X-ray crystallography and site-directed mutagenesis identify a conserved S-H-Y motif in MDO that gates substrate coordination at the non-heme iron center. pH-dependent kinetic profiling reveals proton transfer steps limit O2 activation rates, informing enzyme engineering for industrial applications .
Methodological Notes
- Toxicity Testing : Follow OECD Guidelines 407 (28-day oral toxicity) and 471 (Ames test) to assess mutagenicity and reproductive effects .
- Enzymatic Assays : Use stopped-flow spectroscopy and isotopic labeling (e.g., 18O2) to probe dioxygenase reaction mechanisms .
- Environmental Sampling : Couple solid-phase extraction with LC-MS/MS for trace detection of 3-mercaptopropionate in marine matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
